

Spectroscopic Characterization of BAPP Monomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Cat. No.:	B132241

[Get Quote](#)

Introduction

In the realm of high-performance polymers, monomers serve as the fundamental building blocks that dictate the final properties of the material. Among these, aromatic diamines are crucial for the synthesis of polyimides, renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. The acronym "BAPP" is commonly used to refer to several bis(aminophenoxy)phenyl or bis(aminophenyl)propane derivatives. This guide provides an in-depth look at the spectroscopic data for three key BAPP monomers, offering a valuable resource for researchers, scientists, and professionals in drug development and material science. The structural variations among these monomers significantly influence the characteristics of the resulting polymers. This document focuses on providing the essential ¹H NMR, ¹³C NMR, and FTIR spectroscopic data, alongside detailed experimental protocols for their acquisition.

The primary BAPP monomer discussed is **2,2-bis[4-(4-aminophenoxy)phenyl]propane**, a widely utilized component in the synthesis of polyetherimides. Additionally, this guide covers two isomeric monomers, 4,4'-(1,4-phenylenediisopropylidene)bisaniline and 4,4'-(1,3-phenylenediisopropylidene)bisaniline, which are also employed in the production of advanced polymers.

Spectroscopic Data of BAPP Monomers

The following sections present the ^1H NMR, ^{13}C NMR, and FTIR data for the BAPP monomers. This information is critical for structural verification and purity assessment.

2,2-bis[4-(4-aminophenoxy)phenyl]propane

- CAS Number: 13080-86-9
- Molecular Formula: $\text{C}_{27}\text{H}_{26}\text{N}_2\text{O}_2$
- Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

(A representative image would be placed here in a full document)

^1H NMR (Proton NMR) Data[1][2]

The ^1H NMR spectrum of **2,2-bis[4-(4-aminophenoxy)phenyl]propane** provides detailed information about the proton environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10	d	4H	Aromatic Protons (ortho to $-\text{C}(\text{CH}_3)_2$)
~6.85	d	4H	Aromatic Protons (meta to $-\text{C}(\text{CH}_3)_2$)
~6.75	d	4H	Aromatic Protons (ortho to $-\text{O}-$)
~6.60	d	4H	Aromatic Protons (meta to $-\text{O}-$)
~3.60	s	4H	$-\text{NH}_2$
~1.60	s	6H	$-\text{C}(\text{CH}_3)_2$

¹³C NMR (Carbon NMR) Data[3]

The ¹³C NMR spectrum reveals the different carbon environments in the monomer.

Chemical Shift (δ) ppm	Assignment
~152.0	Aromatic C-O
~146.0	Aromatic C-N
~144.0	Quaternary Aromatic C
~128.0	Aromatic CH
~120.0	Aromatic CH
~118.0	Aromatic CH
~115.0	Aromatic CH
~42.0	Quaternary C (isopropylidene)
~31.0	CH ₃

FTIR (Fourier-Transform Infrared) Data

The FTIR spectrum highlights the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
3450 - 3300	N-H stretching (asymmetric and symmetric) of -NH ₂
3050 - 3020	Aromatic C-H stretching
2960 - 2850	Aliphatic C-H stretching of CH ₃ groups
~1620	N-H bending of -NH ₂
1500 - 1480	Aromatic C=C stretching
~1240	Aryl-O-Aryl asymmetric stretching
~830	p-disubstituted benzene C-H out-of-plane bending

4,4'-(1,4-Phenylenediisopropylidene)bisaniline

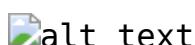
- CAS Number: 2716-10-1
- Molecular Formula: C₂₄H₂₈N₂
- Structure:

(A representative image would be placed here in a full document)

¹H NMR (Proton NMR) Data[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.20	s	4H	Central Aromatic Protons
~7.05	d	4H	Aromatic Protons (ortho to $-\text{C}(\text{CH}_3)_2$)
~6.60	d	4H	Aromatic Protons (meta to $-\text{C}(\text{CH}_3)_2$)
~3.60	s	4H	$-\text{NH}_2$
~1.65	s	12H	$-\text{C}(\text{CH}_3)_2$

 ^{13}C NMR (Carbon NMR) Data[4]


Chemical Shift (δ) ppm	Assignment
~148.0	Quaternary Aromatic C
~144.0	Aromatic C-N
~138.0	Quaternary Aromatic C
~127.0	Aromatic CH
~125.0	Aromatic CH
~115.0	Aromatic CH
~42.0	Quaternary C (isopropylidene)
~31.0	CH_3

FTIR (Fourier-Transform Infrared) Data[4]

Wavenumber (cm ⁻¹)	Assignment
3450 - 3300	N-H stretching (asymmetric and symmetric) of -NH ₂
3050 - 3020	Aromatic C-H stretching
2960 - 2850	Aliphatic C-H stretching of CH ₃ groups
~1620	N-H bending of -NH ₂
1510 - 1490	Aromatic C=C stretching
~830	p-disubstituted benzene C-H out-of-plane bending

4,4'-(1,3-Phenylenediisopropylidene)bisaniline

- CAS Number: 2687-27-6
- Molecular Formula: C₂₄H₂₈N₂
- Structure:

(A representative image would be placed here in a full document)

FTIR (Fourier-Transform Infrared) Data[5]

Wavenumber (cm ⁻¹)	Assignment
3450 - 3300	N-H stretching (asymmetric and symmetric) of -NH ₂
3050 - 3020	Aromatic C-H stretching
2960 - 2850	Aliphatic C-H stretching of CH ₃ groups
~1620	N-H bending of -NH ₂
1510 - 1490	Aromatic C=C stretching
~830	p-disubstituted benzene C-H out-of-plane bending
~700-750	m-disubstituted benzene C-H out-of-plane bending

Note: Detailed and verified ¹H and ¹³C NMR data for this specific isomer are less commonly published. The expected spectra would show more complex splitting patterns for the central aromatic ring protons compared to the 1,4-isomer.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Sample Weighing: Accurately weigh 10-20 mg of the BAPP monomer for ¹H NMR and 20-50 mg for ¹³C NMR.

- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) are common choices for these types of aromatic amines.
- Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Often, the residual solvent peak can be used for calibration (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Data Acquisition:

- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the sample to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
- ^1H NMR Parameters:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time (AQ): 2-4 seconds.
 - Relaxation Delay (D1): 1-5 seconds.
 - Number of Scans (NS): 8-16 scans are usually sufficient.
- ^{13}C NMR Parameters:
 - Pulse Program: A proton-decoupled pulse program is standard to simplify the spectrum.
 - Acquisition Time (AQ): 1-2 seconds.

- Relaxation Delay (D1): 2-5 seconds.
- Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals in the ^1H NMR spectrum and pick the peaks for both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the BAPP monomer.

Instrumentation:

- An FTIR spectrometer equipped with an appropriate sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal or a sample holder for KBr pellets.

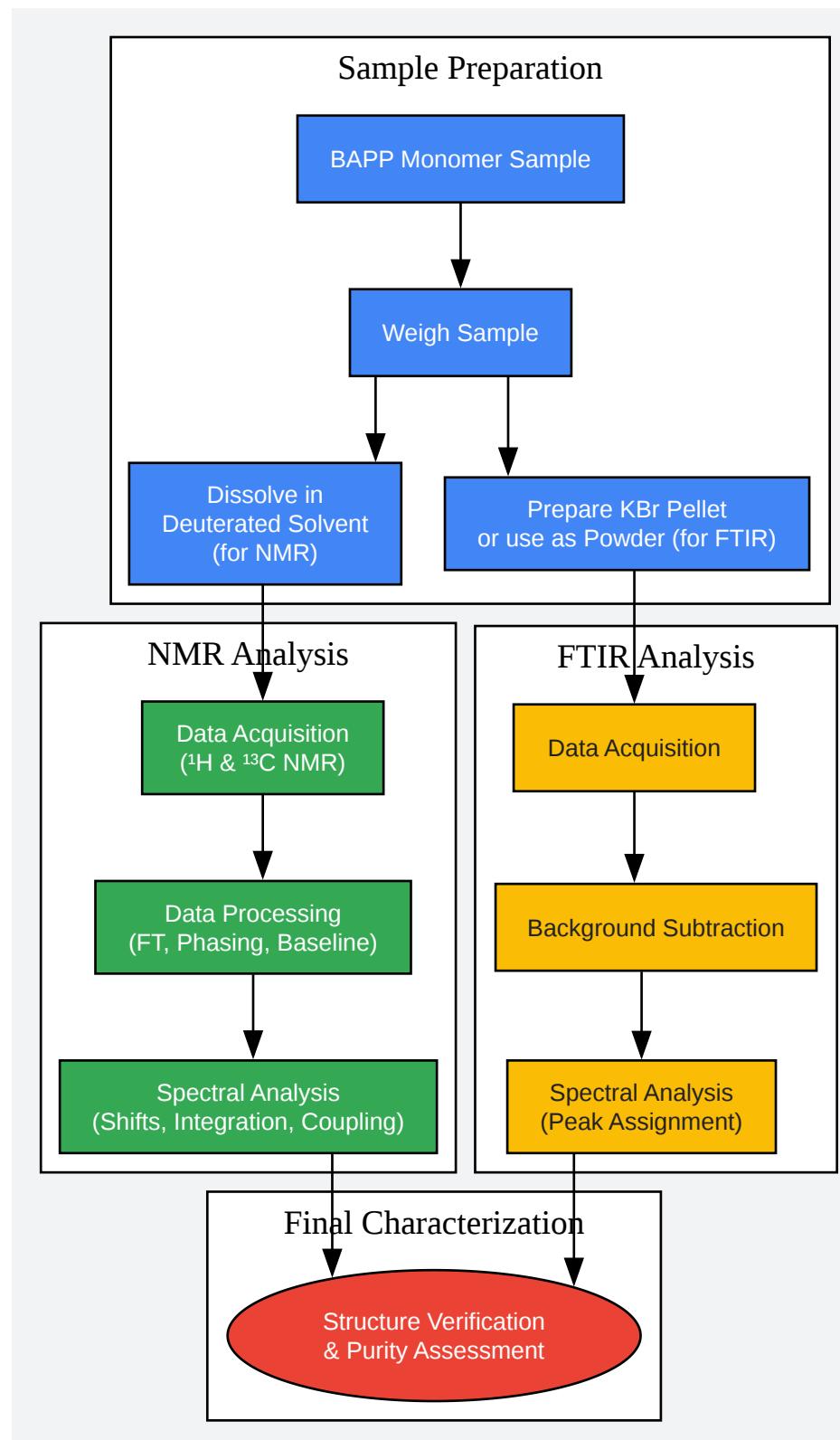
Sample Preparation (ATR Method):

- Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount of the powdered BAPP monomer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

- Mixing: Grind a small amount (1-2 mg) of the BAPP monomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

- Background Scan: Record a background spectrum with an empty sample holder.


Data Acquisition:

- Sample Placement: Place the ATR accessory with the sample or the KBr pellet in the sample compartment of the FTIR spectrometer.
- Spectral Range: Scan the sample typically in the mid-infrared range (4000-400 cm^{-1}).
- Parameters:
 - Resolution: 4 cm^{-1} is generally sufficient.
 - Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the functional groups.

Visualizations

Workflow for Spectroscopic Analysis of BAPP Monomer

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a BAPP monomer sample.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane(13080-86-9) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | C27H26N2O2 | CID 83119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4'-(1,4-Phenylenediisopropylidene)bisaniline | C24H28N2 | CID 75930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of BAPP Monomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132241#spectroscopic-data-of-bapp-monomer-h-nmr-c-nmr-ftir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com